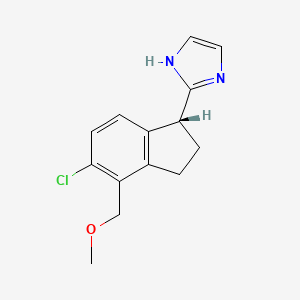

![molecular formula C13H9D3N4 B610090 2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine CAS No. 210049-13-1](/img/structure/B610090.png)

2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine

説明

“2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazopyridines has been well studied. For instance, the cyclization to the imidazo[4,5-b]pyridine ring system can be effected by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . In another study, unlabeled PhIP is deuterated using a boron trifluoride phosphoric acid complex in one step .Molecular Structure Analysis

Imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo [4,5-b]pyridines, imidazo [4,5-c]pyridines, imidazo [1,5-a]pyridines and imidazo [1,2-a]pyridines .Chemical Reactions Analysis

Imidazopyridines have been attracting substantial interest due to their potential pharmaceutical applications. The synthesis of imidazopyridines has been well studied in the past decade because of its importance as a bioactive scaffold .科学的研究の応用

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines

- Application : These compounds were synthesized and their biological activity was evaluated. The evaluation included in vitro assessment of antiproliferative effects on a diverse selection of human cancer cell lines, antibacterial activity against chosen Gram-positive and Gram-negative bacterial strains, and antiviral activity on a broad panel of DNA and RNA viruses .

- Method : The compounds were synthesized using standard methods of organic synthesis .

- Results : The most pronounced antiproliferative activity was observed for compound 10, which contained an unsubstituted amidino group, and compound 14, which contained a 2-imidazolinyl amidino group; both displayed selective and strong activity in sub-micromolar inhibitory concentration range against colon carcinoma (IC 50 0.4 and 0.7 μM, respectively) .

-

Synthesis of Imidazo [1,5-a]pyrimidine Derivatives

- Application : New derivatives of imidazo [1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1 H -imidazol-4 (5)-amine with 1,3-diketones or malondialdehyde derivatives .

- Method : The proposed method involves in situ generation of 1 H -imidazol-4 (5)-amine via TFA-catalyzed Boc deprotection under mild conditions followed by its condensation with malondialdehydes .

- Results : The discovered conversion of imidazo [1,5-a]pyrimidine core into 3 H -imidazo [4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

-

Clinical Diversity of Pyridine Scaffolds

- Application : Pyridine scaffolds, which are similar to the structure of your compound, have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .

- Method : The compounds are synthesized using standard methods of organic synthesis .

- Results : A series of 2-amino-3- (3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3- c] pyridine derivatives was evaluated for anticancer properties against several cancer cell lines. These substituted compounds exhibited promising anti-proliferative activity .

-

Anti-Inflammatory Activities of Pyrimidines

- Application : Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Method : Numerous methods for the synthesis of pyrimidines are described .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Synthesis of Imidazo[4,5-b]pyridines

- Application : A regioselective approach for the synthesis of 2-substituted 3 H-imidazo[4,5-b]pyridine and 1 H-imidazo[4,5-b]pyridine has been reported .

- Method : The authors obtained products with yields from medium to high using standard methods of organic synthesis .

- Results : The synthesized compounds were found to be effective for the coupling of 2-halo imidazo[4 ,5-b]pyridines with pyridone nucleophiles .

-

Pyridine-Based Scaffolds in Drug Development

- Application : Pyridine-based scaffolds have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .

- Method : The compounds are synthesized using standard methods of organic synthesis .

- Results : A series of 2-amino-3- (3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3- c] pyridine derivatives was evaluated for anticancer properties against several cancer cell lines. These substituted compounds exhibited promising anti-proliferative activity .

-

Analysis of Heterocyclic Aromatic Amines in Food and Process Flavours

- Application : Heterocyclic aromatic amines, including 2-amino-1-(trideuteromethyl)-6-phenyl-imidazo[4,5-b]pyridine, were analysed in commercially available meat products and process flavours .

- Method : After sample preparation by Extrelut treatment, subsequent solid phase extraction applying propylsulphonic and C18 silica cartridges, as well as derivatization with 3,5-bis-trifluoromethylbenzyl bromide, HRGC-electron-impact-ionization-MS (HRGC-EIMS) analysis in the selected ion monitoring mode was performed .

- Results : Isotope dilution analysis with 2amino-8-methyl-3-(trideuteromethyl)-3H-imidazo[4,5- f]quinoxaline and 2-amino-1-(trideuteromethyl)-6-phenyl-imidazo[4,5-b]pyridine was used to quantify certain compounds. The detection limit of 1 ng/g evaluated for certain compounds was sufficient for routine analysis .

特性

IUPAC Name |

6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVKZNNCIHJZLS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670097 | |

| Record name | 1-(~2~H_3_)Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine | |

CAS RN |

210049-13-1 | |

| Record name | 1-(~2~H_3_)Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)

![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)

![(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B610009.png)

![5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(S)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B610012.png)

![(s)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B610016.png)

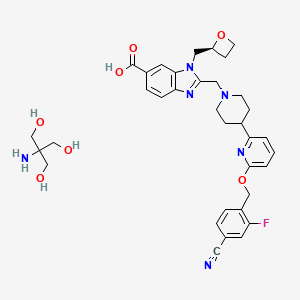

![2-[(4-{6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl}piperidin-1-yl)methyl]-1-{[(2S)-oxetan-2-yl]methyl}-1H-benzimidazole-6-carboxylic acid](/img/structure/B610018.png)

![N-Methyl-Nalpha-[(2-Methyl-1h-Indol-3-Yl)acetyl]-N-Phenyl-L-Phenylalaninamide](/img/structure/B610027.png)

![(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one](/img/structure/B610028.png)